molecular formula C12H12Cl2O6 B5188635 Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate

Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate

Cat. No.: B5188635
M. Wt: 323.12 g/mol
InChI Key: XVIUMNYPGONCKC-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of diesters. It is derived from the esterification of 2,5-dichloroterephthalic acid with ethylene glycol. This compound is known for its applications in the synthesis of various polymers and resins, particularly in the production of polyethylene terephthalate (PET) and other related materials.

Properties

IUPAC Name

bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIUMNYPGONCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(=O)OCCO)Cl)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dichloroterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through recrystallization or distillation to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous esterification processes. This involves the use of large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves the use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium hydroxide (KOH) are employed for substitution reactions.

Major Products Formed

    Oxidation: 2,5-dichloroterephthalic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing biodegradable materials for medical implants.

    Industry: Utilized in the production of high-performance resins and coatings.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. In polymer synthesis, the compound acts as a building block, undergoing polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, while the dichlorobenzene moiety provides rigidity and stability to the polymer structure. The pathways involved include esterification and polycondensation reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the chlorine atoms.

    Bis(2-hydroxyethyl) isophthalate: Similar ester groups but different benzene ring substitution pattern.

    Bis(2-hydroxyethyl) phthalate: Similar ester groups but different benzene ring substitution pattern.

Uniqueness

Bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate is unique due to the presence of chlorine atoms in the benzene ring, which imparts distinct chemical properties. The chlorine atoms increase the compound’s reactivity towards nucleophilic substitution and enhance its thermal stability. This makes it particularly useful in applications requiring high-performance materials.

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